2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound that belongs to the class of thiadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Acetylation: The final step involves the acetylation of the thiadiazole derivative with chloroacetyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst to form corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Reduction: 2-Amino-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new heterocyclic compounds with potential biological activities.
Biology
The compound has been studied for its antimicrobial properties. It shows activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. The presence of the nitrophenyl and thiadiazole moieties is known to enhance biological activity, making it a promising lead compound for drug development.
Industry
In the agrochemical industry, derivatives of this compound are investigated for their potential use as pesticides and herbicides due to their ability to interfere with biological processes in pests.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with biological macromolecules. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The thiadiazole ring can interact with enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-Chloro-N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its biological activity and chemical reactivity. The thiadiazole ring also provides a distinct set of properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3S/c11-5-8(16)12-10-14-13-9(19-10)6-2-1-3-7(4-6)15(17)18/h1-4H,5H2,(H,12,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCPZCARJLCGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510133 | |
Record name | 2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113808-40-5 | |
Record name | 2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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